1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a dichloromethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
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Formation of the Benzodioxole Moiety:
- Starting with catechol, the benzodioxole ring is formed through a reaction with formaldehyde under acidic conditions.
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Synthesis of the Piperazine Core:
- Piperazine is synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
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Coupling Reactions:
- The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, often involving a nucleophilic substitution reaction.
- The dichloromethoxyphenylsulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chloride derivatives in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The dichloromethoxyphenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
- Oxidation products include quinones.
- Reduction products include sulfides.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group, potentially altering its biological activity.
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]piperazine: Lacks the benzodioxole moiety, which may affect its chemical reactivity and pharmacological properties.
Uniqueness: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the combination of its benzodioxole and dichloromethoxyphenylsulfonyl groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20Cl2N2O5S |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H20Cl2N2O5S/c1-26-17-9-15(21)19(10-14(17)20)29(24,25)23-6-4-22(5-7-23)11-13-2-3-16-18(8-13)28-12-27-16/h2-3,8-10H,4-7,11-12H2,1H3 |
InChI Key |
GRDZUQVGPJVUJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
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